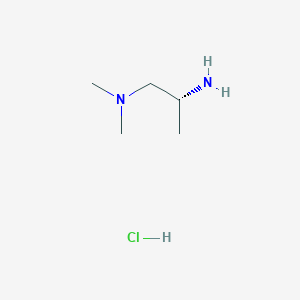
(R)-N1,N1-Dimethylpropane-1,2-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride typically involves the reaction of ®-1,2-diaminopropane with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process can be summarized as follows:
Starting Material: ®-1,2-diaminopropane
Reagents: Formaldehyde, Hydrogen chloride
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity of ®-1,2-diaminopropane.
Reaction Setup: Using reactors equipped with temperature control systems.
Product Isolation: The product is isolated by crystallization or distillation, followed by purification to achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with various functional groups.
Applications De Recherche Scientifique
®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of ®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and physiological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N1,N1-Dimethylpropane-1,2-diamine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.
N1,N1-Dimethyl-1,2-diaminoethane: A structurally similar compound with different chain length and properties.
N1,N1-Dimethyl-1,3-diaminopropane: Another similar compound with a different position of the amine groups.
Uniqueness
®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral drug development. Its ability to selectively interact with chiral targets makes it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H15ClN2 |
|---|---|
Poids moléculaire |
138.64 g/mol |
Nom IUPAC |
(2R)-1-N,1-N-dimethylpropane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C5H14N2.ClH/c1-5(6)4-7(2)3;/h5H,4,6H2,1-3H3;1H/t5-;/m1./s1 |
Clé InChI |
BDPZEGWDXLLDQC-NUBCRITNSA-N |
SMILES isomérique |
C[C@H](CN(C)C)N.Cl |
SMILES canonique |
CC(CN(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


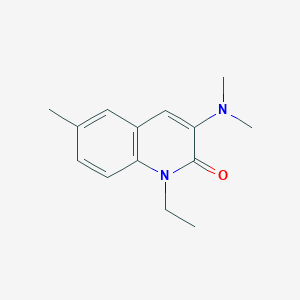
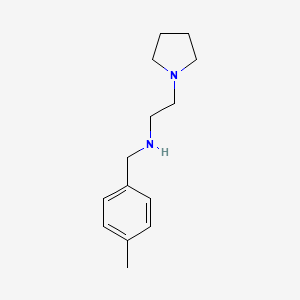
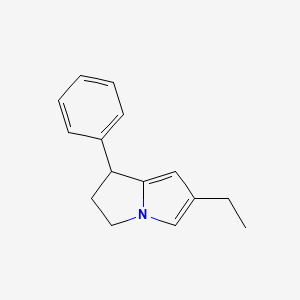
![3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12862770.png)
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
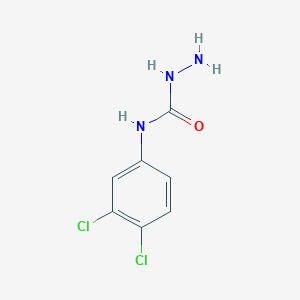
![6-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12862789.png)


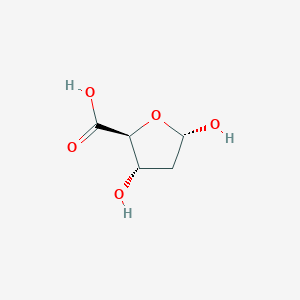
![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)
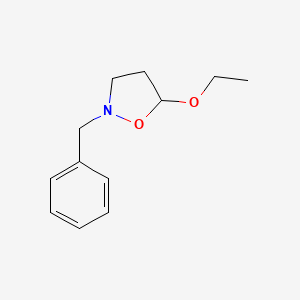
![2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)

